molecular formula C17H16Cl3NO3 B2688103 Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 242471-97-2

Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No. B2688103
CAS RN: 242471-97-2
M. Wt: 388.67
InChI Key: WACZMRUPDJQXPS-UHFFFAOYSA-N
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Description

“Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. Without specific information about the structure of “Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate”, it’s difficult to predict its reactions .

Scientific Research Applications

Complexation and Molecular Interactions

Research by Zimmerman, Wu, and Zeng (1991) on the complexation behavior of molecular tweezers with carboxylic acids highlights the significant effects of microenvironment on complex formation through hydrogen bonds and π-stacking interactions. This study underscores the nuanced interactions that can occur in molecules with carboxylic acid groups, similar to Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate, indicating its potential application in the design of molecular recognition systems (S. Zimmerman, Weiming Wu, Z. Zeng, 1991).

Synthesis and Characterization of Novel Compounds

Ge, Jia, Wang, Sun, Duan, and Wang's (2014) work on the synthesis and characterization of novel oxadiazole derivatives from a carboxylic acid precursor demonstrates the versatility of carboxylate compounds in synthesizing derivatives with varied optical properties. This research suggests the potential of Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate in the development of novel materials with specific fluorescence characteristics, which could have applications in sensing, imaging, or materials science (Yan-qing Ge et al., 2014).

Catalytic Applications and Reaction Mechanisms

The research into catalytic systems and reaction mechanisms, such as the cobalt carbonyl-catalyzed hydroesterification of butadiene described by Matsuda (1973), provides insight into how compounds with carboxylate groups might participate in complex catalytic processes to synthesize economically important esters. This indicates potential applications of Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate in catalysis and organic synthesis (A. Matsuda, 1973).

Future Directions

The future directions for research on a compound depend on its properties and potential applications. Without specific information about “Butyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate”, it’s difficult to predict future directions .

properties

IUPAC Name

butyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3NO3/c1-2-3-6-24-17(23)12-7-15(20)16(22)21(10-12)9-11-4-5-13(18)8-14(11)19/h4-5,7-8,10H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACZMRUPDJQXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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